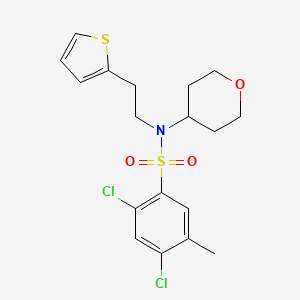![molecular formula C19H20N4O2S B2381678 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-53-1](/img/structure/B2381678.png)
2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intriguing compound recognized for its complex molecular structure and potential applications across various fields. Its unique blend of pyridine, tetrahydropyrimido, and quinoline rings renders it a compound of significant interest in both synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be approached through multi-step reactions starting from basic heterocyclic compounds. The key steps often involve:
Formation of the pyridine ring through condensation reactions.
Construction of the quinoline structure via Friedländer synthesis.
Introduction of the isopropylthio group via substitution reactions.
Cyclization to form the tetrahydropyrimido ring.
Industrial Production Methods: Scaling up this synthesis for industrial production would typically necessitate optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound may affect the quinoline or pyridine rings, potentially leading to dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at positions on the pyridine and quinoline rings not sterically hindered.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides, acetyl chloride, etc., often in the presence of a base.
Major Products:
Sulfoxides and sulfones from oxidation.
Dihydro derivatives from reduction.
Various substituted analogs depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Utilized as a starting material or intermediate for the synthesis of more complex heterocyclic compounds. Biology: Investigated for potential biological activities such as antimicrobial or anticancer properties. Medicine: Explored for its potential as a pharmacophore in drug development. Industry: Its unique structure makes it a candidate for materials science applications, including as a ligand in coordination chemistry.
Mécanisme D'action
The exact mechanism of action for 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione varies depending on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactions: It acts as a reactant, undergoing transformations that lead to new compounds with potential utility.
Comparaison Avec Des Composés Similaires
2-(Isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione shares structural similarities with other heterocyclic compounds such as:
Quinoline derivatives.
Pyridine-based pharmaceuticals.
Tetrahydropyrimidine compounds.
Uniqueness: Its distinct combination of isopropylthio and pyridine groups sets it apart, potentially offering unique biological activities or chemical reactivity profiles not observed in closely related compounds.
Hope this deep dive is helpful! If there’s anything more specific you’re curious about, just let me know.
Propriétés
IUPAC Name |
2-propan-2-ylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-6-8-20-9-7-11)15-12(21-17)4-3-5-13(15)24/h6-10,14H,3-5H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWPGHUQZAQIFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)
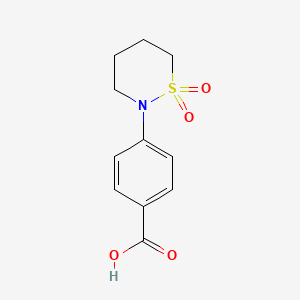
![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)

![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)
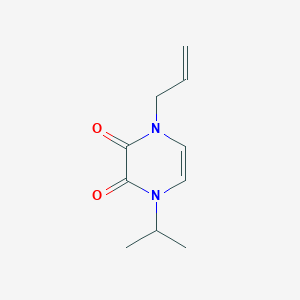
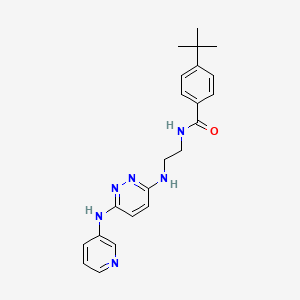
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
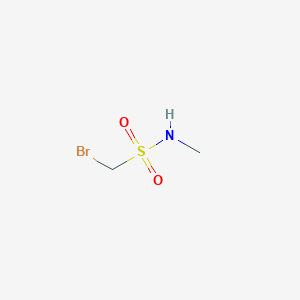
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

